Spectroscopic Signature of tert-butyl 2-(2-bromoethoxy)benzoate: A Comprehensive 1H and 13C NMR Analysis
Spectroscopic Signature of tert-butyl 2-(2-bromoethoxy)benzoate: A Comprehensive 1H and 13C NMR Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of novel molecules is paramount. Tert-butyl 2-(2-bromoethoxy)benzoate is a functionalized aromatic compound with potential applications as an intermediate in the synthesis of more complex molecules. Its structure combines a benzoate ester with a bromoethoxy side chain, offering multiple reaction sites for further chemical modification. Accurate characterization of this compound is essential for quality control, reaction monitoring, and ensuring the integrity of subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure at the atomic level. This guide presents a detailed analysis of the ¹H and ¹³C NMR spectra of tert-butyl 2-(2-bromoethoxy)benzoate, offering a foundational spectroscopic reference for researchers working with this and related compounds.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of tert-butyl 2-(2-bromoethoxy)benzoate is predicted to exhibit distinct signals corresponding to the aromatic protons, the protons of the bromoethoxy group, and the protons of the tert-butyl group. The chemical shifts are influenced by the electron-withdrawing effects of the ester and bromo functionalities, as well as the electronic environment of the benzene ring.
Table 1: Predicted ¹H NMR Data for tert-butyl 2-(2-bromoethoxy)benzoate in CDCl₃
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | 1.58 | Singlet | 9H | -C(CH₃)₃ |
| b | 3.65 | Triplet | 2H | -CH₂Br |
| c | 4.35 | Triplet | 2H | -OCH₂- |
| d | 6.95 | Triplet | 1H | Ar-H |
| e | 7.05 | Doublet | 1H | Ar-H |
| f | 7.40 | Triplet | 1H | Ar-H |
| g | 7.80 | Doublet | 1H | Ar-H |
¹H NMR Spectrum Interpretation
The predicted ¹H NMR spectrum provides a clear fingerprint of the molecule's structure.
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Tert-butyl Group (a): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet at approximately 1.58 ppm.[1] This upfield chemical shift is characteristic of protons on a quaternary carbon shielded from deshielding effects.
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Bromoethoxy Group (b, c): The bromoethoxy side chain gives rise to two distinct triplets. The methylene protons adjacent to the bromine atom (-CH₂Br, b ) are deshielded by the electronegative bromine and are predicted to resonate around 3.65 ppm. The methylene protons adjacent to the oxygen atom (-OCH₂-, c ) are further deshielded due to the stronger electronegativity of oxygen and their proximity to the aromatic ring, appearing at approximately 4.35 ppm. The triplet multiplicity for both signals arises from the coupling with the adjacent methylene group (n+1 rule, where n=2).
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Aromatic Protons (d, e, f, g): The four protons on the disubstituted benzene ring are non-equivalent and are expected to appear in the aromatic region of the spectrum (6.5-8.0 ppm).[2] The proton ortho to the ester group (g ) is the most deshielded due to the anisotropic effect of the carbonyl group and is predicted to be a doublet around 7.80 ppm. The other aromatic protons will appear as a combination of doublets and triplets, with their precise chemical shifts and coupling patterns determined by their positions relative to the two substituents.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon environment in the molecule.
Table 2: Predicted ¹³C NMR Data for tert-butyl 2-(2-bromoethoxy)benzoate in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| 28.2 | -C(C H₃)₃ |
| 29.5 | -C H₂Br |
| 68.0 | -OC H₂- |
| 81.5 | -C (CH₃)₃ |
| 114.0 | Ar-C |
| 121.0 | Ar-C |
| 122.0 | Ar-C (quaternary) |
| 131.5 | Ar-C |
| 133.0 | Ar-C |
| 158.0 | Ar-C-O (quaternary) |
| 165.5 | C=O |
¹³C NMR Spectrum Interpretation
The predicted ¹³C NMR spectrum confirms the carbon framework of tert-butyl 2-(2-bromoethoxy)benzoate.
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Aliphatic Carbons: The carbons of the tert-butyl group appear upfield, with the methyl carbons at approximately 28.2 ppm and the quaternary carbon at around 81.5 ppm.[1] The carbon of the -CH₂Br group is expected around 29.5 ppm, while the carbon of the -OCH₂- group will be further downfield at about 68.0 ppm due to the oxygen's electronegativity.[3]
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Aromatic and Carbonyl Carbons: The aromatic carbons resonate in the range of 110-160 ppm.[4] The carbon attached to the oxygen of the ethoxy group (Ar-C-O) is the most shielded among the substituted aromatic carbons, appearing around 158.0 ppm. The other aromatic carbons will have distinct chemical shifts based on their electronic environment. The carbonyl carbon of the ester group is the most deshielded carbon in the molecule, with a predicted chemical shift of approximately 165.5 ppm.[3]
Experimental Protocol: NMR Data Acquisition
The following protocol outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as tert-butyl 2-(2-bromoethoxy)benzoate.
1. Sample Preparation: a. Weigh approximately 5-10 mg of the purified tert-butyl 2-(2-bromoethoxy)benzoate sample. b. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its residual proton signal at 7.26 ppm can serve as an internal reference.[5][6] c. Transfer the solution to a standard 5 mm NMR tube.
2. Instrument Setup (400 MHz NMR Spectrometer): a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a guide. Aim for a narrow and symmetrical peak shape.
3. ¹H NMR Acquisition: a. Set the spectral width to approximately 16 ppm (e.g., from -2 to 14 ppm). b. Use a standard 30° or 45° pulse angle. c. Set the acquisition time to 2-4 seconds. d. Set the relaxation delay to 1-2 seconds. e. Acquire a suitable number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio. f. Process the data with Fourier transformation, phase correction, and baseline correction. g. Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm. h. Integrate the signals to determine the relative number of protons.
4. ¹³C NMR Acquisition: a. Switch the spectrometer to the ¹³C nucleus frequency. b. Set the spectral width to approximately 240 ppm (e.g., from -10 to 230 ppm). c. Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets. d. Set the acquisition time to 1-2 seconds. e. Set the relaxation delay to 2-5 seconds. f. Acquire a larger number of scans (typically 128 to 1024 or more) due to the low natural abundance of ¹³C. g. Process the data similarly to the ¹H spectrum. h. Calibrate the chemical shift scale by setting the CDCl₃ triplet to 77.16 ppm.
Visualization of Molecular Structure and NMR Assignments
The following diagram illustrates the structure of tert-butyl 2-(2-bromoethoxy)benzoate with labels corresponding to the predicted NMR signals.
Caption: Molecular structure of tert-butyl 2-(2-bromoethoxy)benzoate with proton assignments.
Conclusion
This technical guide provides a detailed predicted ¹H and ¹³C NMR spectral analysis of tert-butyl 2-(2-bromoethoxy)benzoate. The predicted data, based on established principles of NMR spectroscopy and comparison with related structures, serves as a valuable resource for the identification and characterization of this compound. The provided experimental protocol offers a standardized method for obtaining high-quality NMR data. This comprehensive spectroscopic information is crucial for ensuring the purity and structural integrity of tert-butyl 2-(2-bromoethoxy)benzoate in research and development settings, thereby supporting its potential applications in organic synthesis and drug discovery.
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